molecular formula C7H10N2O B1344703 6-Isopropylpyridazin-3(2H)-one CAS No. 570416-36-3

6-Isopropylpyridazin-3(2H)-one

Cat. No. B1344703
Key on ui cas rn: 570416-36-3
M. Wt: 138.17 g/mol
InChI Key: VSGPZRODNMXSOC-UHFFFAOYSA-N
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Patent
US07816526B2

Procedure details

4,5-Dihydro-6-isopropyl-3 (2H)-pyridazinone (3.10 g) was dissolved in acetic acid (30.0 ml), and bromine (3.50 g, 22.0 mmol) was added dropwise to the solution over 10 minutes under heating at 100° C. with stirring. After the reaction solution was heated for 1 hour under reflux, the acetic acid was distilled away under reduced pressure, and water (100 ml) was added to the residues which were then extracted 5 times with ethyl acetate. The extracts were combined, dried over anhydrous magnesium sulfate and concentrated to give a crude product of 6-isopropyl-3 (2H)-pyridazinone. The yield was 3.30 g.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH2:5][CH2:6][C:7](=[O:10])[NH:8][N:9]=1)([CH3:3])[CH3:2].BrBr>C(O)(=O)C>[CH:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:10])[NH:8][N:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(C)C=1CCC(NN1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the acetic acid was distilled away under reduced pressure, and water (100 ml)
ADDITION
Type
ADDITION
Details
was added to the residues which
EXTRACTION
Type
EXTRACTION
Details
were then extracted 5 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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